molecular formula C9H15BrN2O B2519094 4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole CAS No. 1855944-50-1

4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2519094
CAS No.: 1855944-50-1
M. Wt: 247.136
InChI Key: IWJFXPOBSIHGRK-UHFFFAOYSA-N
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Description

4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1,3-bis-electrophilic substrates using N-bromosuccinimide (NBS) as the brominating agent . The ethoxymethyl group can be introduced through alkylation reactions using chloromethyl ethyl ether in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of 4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole may involve scalable processes that ensure high yield and purity. These processes often utilize cost-effective starting materials and optimized reaction conditions to achieve efficient synthesis. For example, the use of dimethyl terephthalate as a raw material in a multi-step synthesis process has been demonstrated to be effective for producing similar compounds .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles with different functional groups .

Mechanism of Action

The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific combination of bromine, ethoxymethyl, and propyl groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-5-(ethoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-3-5-12-9(7-13-4-2)8(10)6-11-12/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJFXPOBSIHGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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